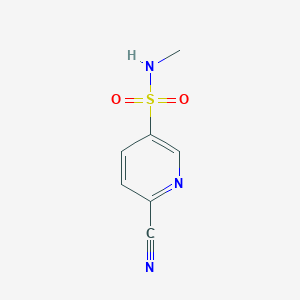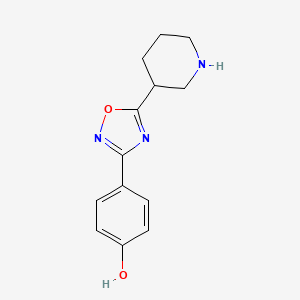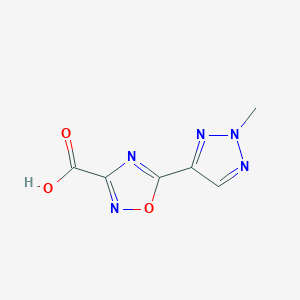
2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid is a fluorinated organic compound that features a pyridine ring substituted with a methyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid can be achieved through several methods. One common approach involves the fluorination of 2-(6-methylpyridin-3-yl)acetic acid using appropriate fluorinating agents. For instance, the reaction of 2-(6-methylpyridin-3-yl)acetic acid with diethylaminosulfur trifluoride (DAST) can yield the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and reaction conditions safely. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation can produce carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound’s unique properties make it suitable for the development of advanced materials with specific functionalities.
Biological Studies: It can serve as a probe in biological assays to study enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity and reactivity with enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-6-methylpyridine: A related compound with a similar structure but lacking the acetic acid moiety.
2-(6-Methylpyridin-3-yl)acetic acid: The non-fluorinated analog of the compound .
Uniqueness
2-Fluoro-2-(6-methylpyridin-3-yl)acetic acid is unique due to the presence of both a fluorine atom and an acetic acid group, which confer distinct chemical properties and reactivity compared to its analogs. The fluorine atom enhances the compound’s stability and can modulate its biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H8FNO2 |
|---|---|
Peso molecular |
169.15 g/mol |
Nombre IUPAC |
2-fluoro-2-(6-methylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-2-3-6(4-10-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
Clave InChI |
MOKZSEQPFJOPDX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C=C1)C(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid](/img/structure/B13062812.png)




